molecular formula C18H17FN2OS2 B2479069 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896344-44-8

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2479069
CAS No.: 896344-44-8
M. Wt: 360.47
InChI Key: CEHJZNSLOKEGIN-UHFFFAOYSA-N
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Description

Its structure features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3, a methyl group at position 6, and an acetamide moiety linked to a 4-fluorophenylthio group. The cyanoacetamide functionality and sulfur-containing substituents are critical for its bioactivity, as seen in structurally related analogs . The compound’s synthesis likely involves condensation reactions between functionalized tetrahydrobenzo[b]thiophene precursors and thioacetamide derivatives under reflux conditions, similar to methods reported for related molecules .

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS2/c1-11-2-7-14-15(9-20)18(24-16(14)8-11)21-17(22)10-23-13-5-3-12(19)4-6-13/h3-6,11H,2,7-8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHJZNSLOKEGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H24N2O3S2
  • Molecular Weight : 416.6 g/mol
  • Structure : The compound features a tetrahydrobenzo[b]thiophene core with a cyano group and a thioacetamide moiety.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

In silico studies have indicated that the compound acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking simulations revealed that:

  • The cyano group forms hydrogen bonds with amino acids such as PHE177 and GLN413, contributing to its binding affinity.
  • The compound exhibited strong affinity towards 5-LOX while showing weak binding to COX-2, suggesting a selective mechanism that could minimize side effects associated with non-selective anti-inflammatory drugs .

Antimicrobial Activity

Research has also evaluated the antimicrobial potential of related derivatives of this compound. For instance:

  • Derivatives containing the tetrahydrobenzo[b]thiophene structure have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluation of anti-inflammatory activityDemonstrated strong binding to 5-LOX with an IC50 suggesting potential for further optimization.
Antimicrobial screeningCertain derivatives showed MICs lower than traditional antibiotics against various pathogens.
Synthesis and characterizationConfirmed the structure through NMR and LC-MS; highlighted the importance of the cyano group in biological activity.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H18FN3OS and a molecular weight of 360.47 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core with a cyano group and a 4-fluorophenyl thioacetamide moiety, which contributes to its unique biological properties.

Biological Applications

1. Antitumor Activity
Research indicates that N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide exhibits significant antitumor effects. It has been shown to inhibit the growth of various human cancer cell lines, including:

  • Breast Adenocarcinoma (MCF-7)
  • Non-Small Cell Lung Cancer (NCI-H460)
  • Central Nervous System Cancer (SF-268)

The mechanism of action appears to involve selective inhibition of enzymes related to cancer proliferation, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Potential
In silico studies have evaluated the compound's binding affinity to lipoxygenase enzymes, suggesting it may function as a 5-lipoxygenase inhibitor. This selectivity indicates potential therapeutic advantages in managing inflammation and related disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. For instance, one common method includes refluxing an ethanol solution of potassium hydroxide with appropriate precursors. The compound serves as a precursor for various heterocyclic derivatives that are being explored for their biological activities .

Case Study 1: Antitumor Evaluation

A study focused on the antitumor properties of this compound demonstrated its effectiveness against the MCF-7 breast cancer cell line. The results indicated that treatment with varying concentrations led to reduced cell viability and increased apoptosis markers. This case highlights the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: In Silico Docking Studies

Another study utilized molecular docking techniques to assess the interaction between this compound and various biological targets. The findings revealed strong binding affinities for lipoxygenase enzymes while showing weaker interactions with cyclooxygenase enzymes. This specificity suggests that the compound could be further optimized for therapeutic applications in inflammatory diseases .

Summary Table of Applications

ApplicationDescription
Antitumor ActivityInhibits growth in breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268)
Anti-inflammatoryPotential 5-lipoxygenase inhibitor; may aid in managing inflammation
SynthesisMulti-step organic reactions; serves as a precursor for heterocyclic derivatives
In Silico StudiesStrong binding affinity for lipoxygenase; potential for therapeutic optimization

Comparison with Similar Compounds

Key Research Findings and Pharmacological Insights

  • Bioactivity : The target compound’s 4-fluorophenylthio group enhances apoptosis induction compared to chlorophenyl or methoxy-substituted analogs, likely due to improved hydrogen bonding with caspase-3 .
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Solubility Challenges : The 6-methyl group improves lipophilicity but may necessitate formulation adjustments (e.g., PEGylation) for clinical use .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves sequential reactions such as:
  • Cyclization of precursor thiophene derivatives under controlled temperatures (60–80°C) using polar aprotic solvents (e.g., DMF or DMSO) .
  • Thioether formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .
    Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm regiochemistry of the tetrahydrobenzo[b]thiophene core and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : For verifying molecular formula and detecting isotopic patterns (e.g., chlorine/fluorine) .
  • HPLC-PDA : To assess purity (>95%) and resolve co-eluting byproducts .
  • IR Spectroscopy : To validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C=O at ~1650 cm⁻¹) .

Q. How should researchers approach initial biological activity screening for this compound?

  • Methodological Answer :
  • In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease panels) due to structural similarity to bioactive thienopyrimidines and acetamides .
  • Dose-response curves : Use 3–5 logarithmic concentrations to determine IC₅₀ values in cell viability assays (e.g., MTT on cancer cell lines) .
  • Control compounds : Include structurally related analogs (e.g., 4-chlorophenyl or methyl-substituted derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed across different assay systems?

  • Methodological Answer :
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Crystallography or cryo-EM : If target protein structures are available, use ligand co-crystallization to confirm binding modes .

Q. What computational strategies can predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase domains, focusing on π-π stacking (fluorophenyl) and hydrogen bonding (acetamide) .
  • MD simulations : Run 100-ns trajectories to evaluate binding stability and conformational changes in aqueous environments .

Q. How can reaction efficiency be improved using Design of Experiments (DOE) principles?

  • Methodological Answer :
  • Factor screening : Apply Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) : Optimize parameters like temperature and reaction time for maximum yield .
    Example DOE Table:
FactorLow LevelHigh LevelOptimal Range
Temperature (°C)6010075–85
Catalyst (mol%)51510–12
SolventDMFDMSODMF with 5% H₂O
Data derived from analogous acetamide syntheses .

Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

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